molecular formula C22H26N4O4 B2707307 2-(2-(4-(4-nitrobenzyl)piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 361366-71-4

2-(2-(4-(4-nitrobenzyl)piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B2707307
CAS No.: 361366-71-4
M. Wt: 410.474
InChI Key: NAERQYNXVOZYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-(4-nitrobenzyl)piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

  • Structural Insights : The compound has been structurally characterized, revealing significant features such as the chair conformation of its piperazine ring and interactions within its crystal structure, such as weak C—H⋯O and π–π stacking interactions. These structural insights are critical for understanding its chemical behavior and potential interactions with biological molecules (Yao Wang, Chongqing Wan, Sheng-li Cao, Tingting Zheng, 2010).

  • Synthesis Methods : Research has also focused on the synthesis of related compounds, showcasing methodologies that could be adapted for the synthesis of "2-(2-(4-(4-nitrobenzyl)piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione". For instance, the synthesis of bicyclomycin through cyclization and epoxide ring cleavage, and the creation of bifunctional tetraaza macrocycles, highlight the versatility and complexity of synthetic approaches applicable to this compound (J. Hoare, P. Yates, 1982); (T. McMurry, M. Brechbiel, K. Kumar, O. Gansow, 1992).

Potential Biological Applications

  • Bioactive Metabolites : The compound's structural motifs are similar to those found in bioactive metabolites from marine actinobacteria, suggesting potential applications in discovering new cytotoxic agents. Such compounds have shown effects on the reproductive cells of sea urchins, indicating their bioactivity and potential utility in developing new pharmaceuticals (M. P. Sobolevskaya, Vladimir A. Denisenko, A. S. Moiseenko, et al., 2007).

  • Cardiotropic Activity : Novel compounds with structural similarities to "this compound" have been synthesized and evaluated for their cardiotropic actions. These studies suggest the potential for developing compounds with significant antiarrhythmic activity, underscoring the therapeutic applications of such chemical entities (G. Mokrov, A. M. Likhosherstov, V. V. Barchukov, et al., 2019).

Properties

IUPAC Name

4-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c27-21-19-16-3-4-17(13-16)20(19)22(28)25(21)12-11-23-7-9-24(10-8-23)14-15-1-5-18(6-2-15)26(29)30/h1-6,16-17,19-20H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAERQYNXVOZYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)CC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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